Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- is a chemical compound known for its diverse applications in various fields. It is a member of the urea class of compounds, characterized by the presence of a urea functional group. This compound is particularly notable for its use in scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von N,N-Dibutyl-N'-(2,3-Dichlorphenyl)-harnstoff beinhaltet typischerweise die Reaktion von N,N-Dibutylamin mit 2,3-Dichlorphenylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema ist wie folgt:

N,N-Dibutylamin+2,3-Dichlorphenylisocyanat→N,N-Dibutyl-N'-(2,3-Dichlorphenyl)-harnstoff

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert und beinhaltet oft Reinigungsschritte wie Umkristallisation oder Chromatographie, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N,N-Dibutyl-N'-(2,3-Dichlorphenyl)-harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Substituenten durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Alkylierungsmittel beinhalten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Substitution zu verschiedenen substituierten Harnstoffverbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

N,N-Dibutyl-N'-(2,3-Dichlorphenyl)-harnstoff hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit biologischen Systemen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für pharmazeutische Verbindungen untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N,N-Dibutyl-N'-(2,3-Dichlorphenyl)-harnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann bestimmte Enzyme oder Rezeptoren hemmen, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

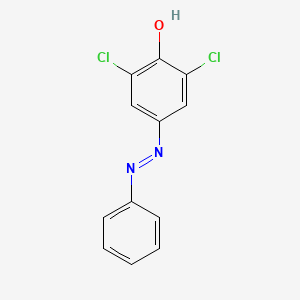

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diuron: Eine ähnliche Verbindung mit herbiziden Eigenschaften.

N,N'-Dibutyl-thioharnstoff: Eine weitere verwandte Verbindung mit unterschiedlichen chemischen Eigenschaften.

Einzigartigkeit

N,N-Dibutyl-N'-(2,3-Dichlorphenyl)-harnstoff ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der 2,3-Dichlorphenylgruppe einzigartig. Dieses Strukturmerkmal verleiht ihm besondere chemische und biologische Eigenschaften, die ihn für verschiedene Anwendungen wertvoll machen.

Eigenschaften

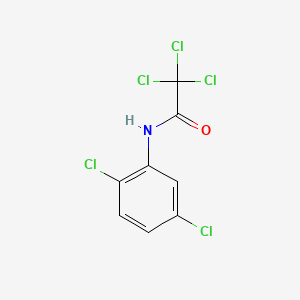

CAS-Nummer |

86781-30-8 |

|---|---|

Molekularformel |

C15H22Cl2N2O |

Molekulargewicht |

317.3 g/mol |

IUPAC-Name |

1,1-dibutyl-3-(2,3-dichlorophenyl)urea |

InChI |

InChI=1S/C15H22Cl2N2O/c1-3-5-10-19(11-6-4-2)15(20)18-13-9-7-8-12(16)14(13)17/h7-9H,3-6,10-11H2,1-2H3,(H,18,20) |

InChI-Schlüssel |

KZEMDLLHTKCHRW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)

![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)

![2-Methylthieno[3,2-e][1,3]benzothiazole](/img/structure/B11954181.png)